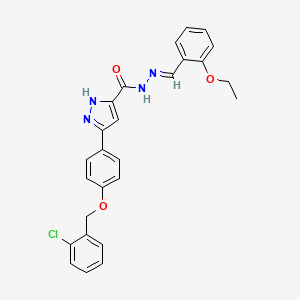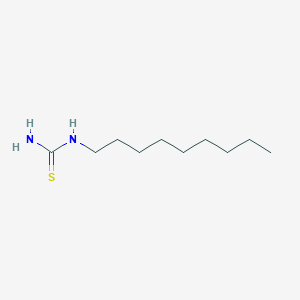
5alpha,6alpha-Epoxycholestane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5alpha,6alpha-Epoxycholestane: is a derivative of cholesterol, specifically an oxysterol, which is formed through the epoxidation of cholesterol. This compound is known for its unique structure, which includes an epoxide ring at the 5,6 position of the cholestane backbone. It has been studied for its various biological activities and potential implications in health and disease.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 5alpha,6alpha-Epoxycholestane can be synthesized through the epoxidation of cholesterol. This process typically involves the use of peracids, such as m-chloroperbenzoic acid (m-CPBA), which react with the double bond in cholesterol to form the epoxide ring. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the epoxide ring .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale epoxidation reactions using similar reagents and conditions as in laboratory synthesis. The process would need to be optimized for yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions: 5alpha,6alpha-Epoxycholestane undergoes various chemical reactions, including:
Reduction: The epoxide ring can be reduced to form diols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles can attack the epoxide ring, leading to ring-opening reactions and the formation of various substituted products.
Common Reagents and Conditions:
Hydration: Acidic or basic conditions with water.
Reduction: Reducing agents like LiAlH4.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Cholestane-3beta,5alpha,6beta-triol: from hydration.
Diols: from reduction.
Substituted cholestanes: from nucleophilic substitution.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5alpha,6alpha-Epoxycholestane is used as a model compound to study the reactivity of epoxides and their transformations under various conditions .
Biology: In biological research, it is used to study the effects of oxysterols on cellular processes, including apoptosis, cholesterol metabolism, and membrane dynamics .
Medicine: The compound has been investigated for its potential role in diseases such as cancer and neurodegenerative disorders. It is also used to study the mechanisms of cholesterol-related diseases .
Industry: In the industrial sector, this compound is used in the synthesis of other bioactive molecules and as a standard in analytical chemistry for the quantification of oxysterols in biological samples .
Wirkmechanismus
5alpha,6alpha-Epoxycholestane exerts its effects primarily through its interaction with cellular membranes and enzymes involved in cholesterol metabolism. The epoxide ring can react with nucleophiles in the cell, leading to the formation of bioactive compounds that modulate various cellular pathways. One key enzyme involved is cholesterol-5,6-epoxide hydrolase, which converts this compound to cholestane-3beta,5alpha,6beta-triol . This conversion is crucial for maintaining cholesterol homeostasis and preventing the accumulation of potentially toxic oxysterols.
Vergleich Mit ähnlichen Verbindungen
5beta,6beta-Epoxycholestane: Another epoxide derivative of cholesterol with a different stereochemistry at the 5,6 position.
Cholestane-3beta,5alpha,6beta-triol: The hydration product of 5alpha,6alpha-Epoxycholestane.
7-Ketocholesterol: An oxysterol formed through the oxidation of cholesterol at the 7 position.
Uniqueness: this compound is unique due to its specific epoxide ring structure, which imparts distinct chemical reactivity and biological activity compared to other oxysterols. Its ability to form bioactive metabolites and its involvement in cholesterol metabolism pathways highlight its significance in both research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
20230-22-2 |
|---|---|
Molekularformel |
C27H46O |
Molekulargewicht |
386.7 g/mol |
IUPAC-Name |
2,16-dimethyl-15-(6-methylheptan-2-yl)-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadecane |
InChI |
InChI=1S/C27H46O/c1-18(2)9-8-10-19(3)21-11-12-22-20-17-24-27(28-24)15-7-6-14-26(27,5)23(20)13-16-25(21,22)4/h18-24H,6-17H2,1-5H3 |
InChI-Schlüssel |
OJFSRAVBTAGBIM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC4C5(C3(CCCC5)C)O4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5Z)-5-{[3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-cyclopentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12007341.png)
![(5Z)-5-{[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12007345.png)
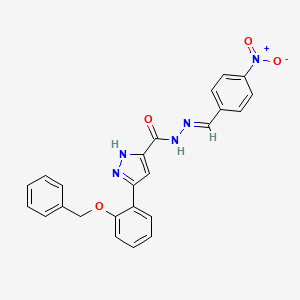
![4-[(4-aminophenyl)sulfonyl]-N-[(E)-phenylmethylidene]aniline](/img/structure/B12007360.png)
![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B12007364.png)
![[3-(4-chlorobenzoyl)oxy-4-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12007378.png)
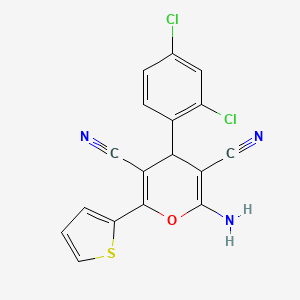
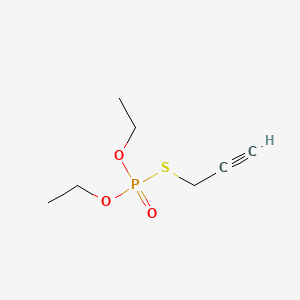
![N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]hexanamide](/img/structure/B12007395.png)
![4-{[(E)-9-anthrylmethylidene]amino}-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12007397.png)


